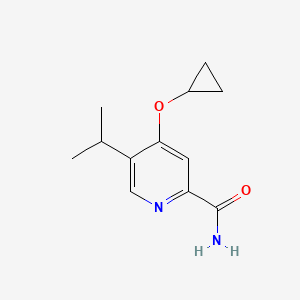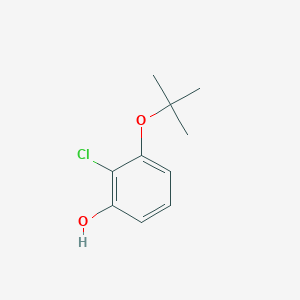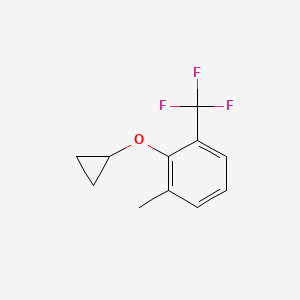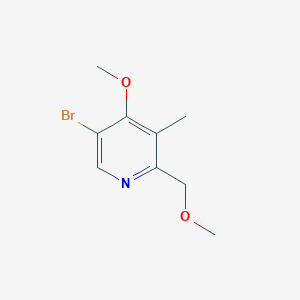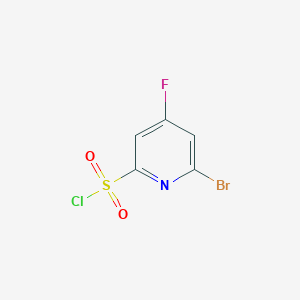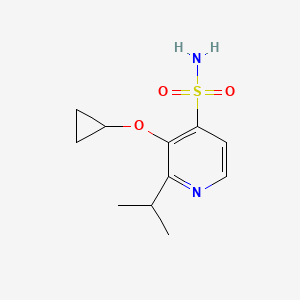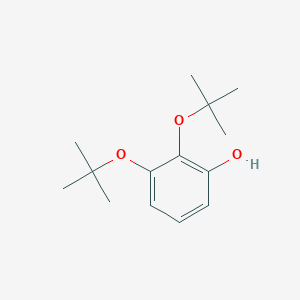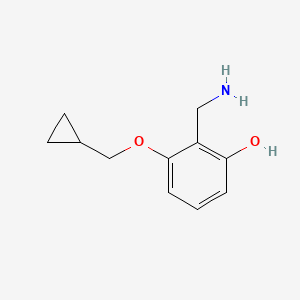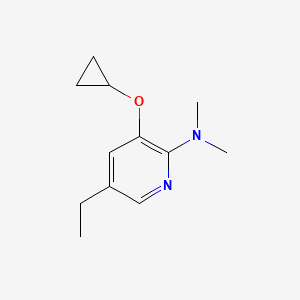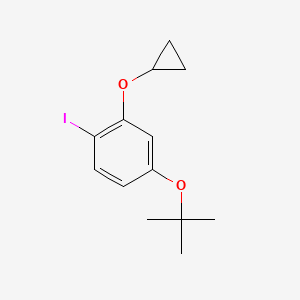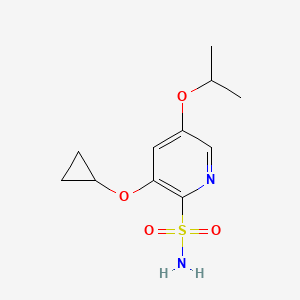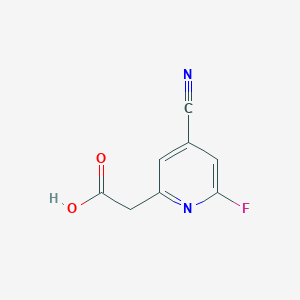
(4-Cyano-6-fluoropyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyano-6-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both cyano and fluorine groups in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions . The cyano group can be introduced via cyanoacetylation, where cyanoacetic acid or its derivatives react with the pyridine ring .
Industrial Production Methods
Industrial production of (4-Cyano-6-fluoropyridin-2-YL)acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and temperature control are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyano-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The cyano group can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride (KF), cesium fluoride (CsF)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation Reagents: Cyanoacetic acid, ethyl cyanoacetate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while condensation reactions can produce a range of heterocyclic compounds.
Aplicaciones Científicas De Investigación
(4-Cyano-6-fluoropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Cyano-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridine: A simpler analog with only a fluorine substituent.
4-Cyanopyridine: Contains only a cyano group without the fluorine substituent.
2-Fluoro-4-cyanopyridine: A closely related compound with similar substituents but different positions on the pyridine ring.
Uniqueness
(4-Cyano-6-fluoropyridin-2-YL)acetic acid is unique due to the combined presence of both cyano and fluorine groups in specific positions on the pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1393572-00-3 |
|---|---|
Fórmula molecular |
C8H5FN2O2 |
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
2-(4-cyano-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
DUTGWYGQNQUGLD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


